4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Overview
Description
4-Bromo-2,5-dimethoxybenzylamine hydrochloride is a chemical compound that belongs to the class of substituted benzylamines It is characterized by the presence of a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions on the benzene ring, along with an amine group attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzylamine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzene ring.
Hydrochloride Formation: The resulting 4-Bromo-2,5-dimethoxybenzylamine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or alkylated benzylamines.
Scientific Research Applications
4-Bromo-2,5-dimethoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of drugs with neurological or psychiatric applications.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone instead of a benzylamine backbone.
2,5-Dimethoxy-4-methylbenzylamine: Similar structure but with a methyl group instead of a bromine atom.
4-Chloro-2,5-dimethoxybenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-2,5-dimethoxybenzylamine hydrochloride is unique due to the specific combination of the bromine atom and methoxy groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZSLBPBBDXIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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